molecular formula C15H19N3O8 B14116232 [3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate CAS No. 6742-07-0

[3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Cat. No.: B14116232
CAS No.: 6742-07-0
M. Wt: 369.33 g/mol
InChI Key: YTIZHZPRFYKRIG-UHFFFAOYSA-N
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Description

[3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate: is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as acetoxy, amino, and oxopyrimidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan-2-yl intermediate, which is then functionalized with acetoxy and amino groups. The final step involves the acetylation of the hydroxyl groups to form the acetate ester. Common reagents used in these reactions include acetic anhydride, pyridine, and various catalysts to facilitate the acetylation process.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxopyrimidinyl group, converting it to a hydroxypyrimidinyl group.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the acetoxy groups.

Major Products:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Hydroxypyrimidinyl derivatives.

    Substitution: Amino and thiol-substituted derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with specific biological activities.

Biology: In biological research, the compound is used as a probe to study enzyme mechanisms and metabolic pathways. Its ability to interact with various biomolecules makes it a valuable tool in biochemical assays.

Medicine: The compound has potential therapeutic applications, particularly in the development of antiviral and anticancer agents. Its ability to inhibit specific enzymes and pathways is being explored for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional group diversity make it suitable for various applications, including polymer synthesis and surface modification.

Mechanism of Action

The mechanism of action of [3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • [3,4-diacetyloxy-5-(4-hydroxy-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
  • [3,4-diacetyloxy-5-(4-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

Comparison: Compared to its analogs, [3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate exhibits unique reactivity due to the presence of the amino group. This functional group enhances its ability to participate in a wider range of chemical reactions, such as nucleophilic substitution and redox reactions. Additionally, the amino group can form hydrogen bonds, influencing the compound’s interaction with biological targets and enhancing its potential as a therapeutic agent.

Properties

IUPAC Name

[3,4-diacetyloxy-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O8/c1-7(19)23-6-10-12(24-8(2)20)13(25-9(3)21)14(26-10)18-5-4-11(16)17-15(18)22/h4-5,10,12-14H,6H2,1-3H3,(H2,16,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIZHZPRFYKRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60874683
Record name 2(1H)-PYRIMIDINONE, 4-AMINO-1-(2,3,5-TRI-O-ACETY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.33 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6742-07-0
Record name Ara-C triacetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93150
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(1H)-PYRIMIDINONE, 4-AMINO-1-(2,3,5-TRI-O-ACETY
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60874683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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